molecular formula C5H8F2O B13345848 3,3-Difluoro-1-methyl-cyclobutanol

3,3-Difluoro-1-methyl-cyclobutanol

Cat. No.: B13345848
M. Wt: 122.11 g/mol
InChI Key: NUCXHBHYIAPOLH-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methyl-cyclobutanol is a fluorinated cyclobutane derivative featuring a hydroxyl group and two fluorine atoms at the 3-position of the cyclobutane ring. For instance, (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol (CAS 1408076-35-6), a closely related compound, has a molecular formula of C₆H₁₀F₂O and a molecular weight of 136.14 g/mol . The hydroxyl group in the target compound likely enhances hydrogen bonding, influencing solubility and reactivity compared to non-polar derivatives.

Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

3,3-difluoro-1-methylcyclobutan-1-ol

InChI

InChI=1S/C5H8F2O/c1-4(8)2-5(6,7)3-4/h8H,2-3H2,1H3

InChI Key

NUCXHBHYIAPOLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methyl-cyclobutanol typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the difluoromethylation of cyclobutanol derivatives. This can be achieved using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methyl-cyclobutanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-1-methyl-cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
3,3-Difluoro-1-methyl-cyclobutanol Not specified Likely C₅H₈F₂O ~122.11 (estimated) -OH, -F High polarity due to -OH; strained cyclobutane ring
(3,3-Difluoro-1-Methyl-cyclobutyl)Methanol 1408076-35-6 C₆H₁₀F₂O 136.14 -CH₂OH, -F Increased hydrophilicity vs. parent alcohol
3,3-Difluoro-1-MethylcyclobutanaMine HCl 1408076-03-8 C₅H₉F₂N·HCl 121.13 (free base) -NH₂, -F Amine hydrochloride salt; likely higher solubility in polar solvents
Methyl 3,3-difluorocyclobutane-1-carboxylate - C₆H₈F₂O₂ ~162.13 (estimated) -COOCH₃, -F Ester group enhances lipophilicity; reactive toward hydrolysis
(3,3-Difluorocyclobutyl)methyl methanesulfonate 1132843-09-4 C₆H₁₀F₂O₃S 200.2 -OSO₂CH₃, -F Sulfonate ester; excellent leaving group for nucleophilic substitution

Key Observations :

  • Ring Strain : The cyclobutane ring introduces strain, which may enhance reactivity in ring-opening reactions compared to larger cycloalkanes like cyclopentane derivatives (e.g., 3,3-Difluorocyclopentan-1-amine in ) .
  • Functional Group Impact : Replacement of -OH with -NH₂ (amine) or -COOCH₃ (ester) alters electronic and steric properties, affecting applications in drug design or synthetic intermediates .

Biological Activity

3,3-Difluoro-1-methyl-cyclobutanol is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms, enhances its potential interactions with biological targets, making it a subject of study for its biological activity.

The molecular formula of this compound is C5_5H8_8F2_2O, with a molecular weight of 122.11 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC5_5H8_8F2_2O
Molecular Weight122.11 g/mol
IUPAC Name3,3-difluoro-1-methylcyclobutan-1-ol
InChIInChI=1S/C5_5H8_8F2_2O/c1-4(8)2-5(6,7)3-4/h8H,2-3H2,1H3
Canonical SMILESCC1(CC(C1)(F)F)O

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The introduction of fluorine atoms can enhance the compound's binding affinity to these targets, potentially modulating their activity. This mechanism is crucial for understanding how the compound may influence various biological pathways.

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activities:

Enzyme Interaction

Studies have shown that this compound can be utilized in enzyme inhibition assays. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, preliminary data suggest that it may inhibit enzymes such as cytochrome P450s, which are critical in drug metabolism and synthesis.

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound have shown promising results. The compound demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

Several studies have explored the applications and effects of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effects on cytochrome P450 enzymes.
    • Method : Enzyme assays were conducted using liver microsomes.
    • Results : IC50 values indicated moderate inhibition (IC50 = 30 µM), suggesting potential for drug-drug interaction studies.

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